Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate
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Overview
Description
Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with benzyl, cyanomethylene, and oxo groups, making it a versatile molecule for synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate typically involves the reaction of benzylamine with cyanoacetic acid under controlled conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification. Common reagents used in this synthesis include benzylamine, cyanoacetic acid, and suitable catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Benzyl-2-(cyanomethylene)-3-oxopiperazine-1-carboxylate: shares similarities with other benzyl-substituted piperazine derivatives and cyanomethylene-containing compounds.
N-benzyl-2-phenylethanamine: A related compound with a similar benzyl group but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
benzyl (2Z)-2-(cyanomethylidene)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H13N3O3/c15-7-6-12-13(18)16-8-9-17(12)14(19)20-10-11-4-2-1-3-5-11/h1-6H,8-10H2,(H,16,18)/b12-6- |
InChI Key |
LPNQXNLWMPMPFI-SDQBBNPISA-N |
Isomeric SMILES |
C1CN(/C(=C\C#N)/C(=O)N1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(C(=CC#N)C(=O)N1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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